molecular formula C14H12F3N5O3 B2712098 2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034601-40-4

2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Katalognummer: B2712098
CAS-Nummer: 2034601-40-4
Molekulargewicht: 355.277
InChI-Schlüssel: FPWKCGGVHKFXPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 8, linked via a methyl bridge to an acetamide functionalized with a 2,5-dioxopyrrolidin moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dioxopyrrolidin group may act as a reactive electrophile, enabling covalent interactions with biological targets such as enzymes or receptors .

Eigenschaften

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O3/c15-14(16,17)8-2-1-5-21-9(19-20-13(8)21)6-18-10(23)7-22-11(24)3-4-12(22)25/h1-2,5H,3-4,6-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWKCGGVHKFXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure featuring a pyrrolidine moiety and a triazolo-pyridine ring. The presence of a trifluoromethyl group enhances its lipophilicity, which may affect its bioavailability and interaction with biological targets.

Molecular Formula

  • Molecular Formula : C₁₃H₁₃F₃N₄O₃
  • Molecular Weight : 308.27 g/mol

Research indicates that compounds containing triazolo-pyridine structures often exhibit activity against various biological targets, including enzymes involved in inflammatory pathways and receptors associated with cancer progression. The specific mechanism of action for this compound may involve modulation of RORγt (Retinoic acid receptor-related orphan receptor gamma t) activity, which plays a crucial role in the immune response and inflammation.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against certain enzymes and receptors. For instance:

  • RORγt Inhibition : Similar compounds have shown IC50 values around 41 nM for RORγt inhibition, indicating potent activity in modulating immune responses .
  • Cytokine Production : A study on related triazole derivatives revealed that they can suppress IL-17A production in human whole blood assays in a dose-dependent manner, suggesting potential applications in treating autoimmune conditions .

In Vivo Studies

Preclinical studies have explored the compound's efficacy in animal models:

  • Cytokine Expression Models : In mouse models induced with IL-18/23, the compound demonstrated dose-dependent inhibition of IL-17A production, affirming its potential in managing inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of similar triazole-containing compounds:

  • RORγt Inverse Agonists : A series of [1,2,4]triazolo derivatives were evaluated for their ability to modulate RORγt activity. Compounds with similar structural motifs showed promising results in reducing inflammatory cytokine levels in vivo .
  • Triazole Hybrids : Research on hybrid compounds combining triazoles with other pharmacophores has indicated enhanced biological activity against cholinesterases and potential neuroprotective effects .

Data Summary

Study TypeTargetIC50 Value (nM)Effect
In VitroRORγt41Potent inhibition
In VivoIL-17A Production130Dose-dependent suppression
Comparative StudyCholinesterase Inhibition230Enhanced binding affinity

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolopyridine Cores

  • Compound 110E (from ): Contains a [1,2,4]triazolo[4,3-a]pyridine core but differs in substituents (chloro, methylsulfonamido, and a complex cyclopropa-cyclopenta-pyrazolyl group). The acetamide linkage in both compounds implies shared binding mechanisms, possibly targeting enzymes or receptors .
  • Flumetsulam (): A triazolopyrimidine sulfonamide herbicide. While lacking the acetamide group, its triazole heterocycle and fluorine substituents highlight the importance of electronegative groups in agrochemical activity. The target compound’s trifluoromethyl group may similarly enhance bioactivity .

Functional Group Comparisons

  • Oxadixyl (): An acetamide-containing fungicide with a methoxy group and oxazolidinyl ring.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-... (): An imidazopyridine derivative with ester and cyano groups. Unlike the target compound’s dioxopyrrolidin, this molecule’s nitrophenyl and cyano substituents suggest divergent reactivity, possibly favoring electron-deficient interactions in catalysis or binding .

Physicochemical and Spectral Data Comparison

Property/Feature Target Compound Compound 110E Diethyl Derivative ()
Core Structure [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Key Substituents 8-CF₃, 2,5-dioxopyrrolidin-acetamide Chloro, methylsulfonamido Cyano, nitro, phenethyl
Molecular Weight (g/mol) Not provided Likely >600 529.51
Melting Point Not available Not reported 243–245°C
Spectral Confirmation N/A Presumed via NMR/HRMS 1H/13C NMR, IR, MS, HRMS

Mechanistic and Application Insights

  • Reactivity: The dioxopyrrolidin group in the target compound may facilitate covalent binding to nucleophilic residues (e.g., cysteine or lysine) in proteins, a mechanism observed in kinase inhibitors like ibrutinib. This contrasts with non-covalent interactions seen in oxadixyl or flumetsulam .
  • Agrochemical Potential: The trifluoromethyl group aligns with trends in modern pesticides (e.g., flumetsulam), where fluorine enhances membrane permeability and target affinity .
  • Synthetic Complexity : The target compound’s structure is less synthetically demanding than Compound 110E, which incorporates a fused cyclopropane system, suggesting scalability advantages for industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.